molecular formula C10H13ClN2O2 B1280687 tert-Butyl (2-chloropyridin-3-yl)carbamate CAS No. 209798-48-1

tert-Butyl (2-chloropyridin-3-yl)carbamate

Cat. No.: B1280687
CAS No.: 209798-48-1
M. Wt: 228.67 g/mol
InChI Key: VUHVCMJKJLGRJX-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloropyridin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-chloropyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloropyridin-3-yl)carbamate typically involves the reaction of 2-chloropyridine-3-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are subject to ongoing research, but it is known to interact with proteins and enzymes involved in various biochemical processes .

Comparison with Similar Compounds

  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
  • tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate
  • tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate

Comparison:

Properties

IUPAC Name

tert-butyl N-(2-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHVCMJKJLGRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474823
Record name tert-Butyl (2-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209798-48-1
Record name tert-Butyl (2-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-2-chloropyridine (5 g 38.9 mmol) in THF (35 mL) is added 2 M NaHMDS in THF (38.9 mL, 77.8 mmol). After stirring at rt for 15 min, BOC2O (7.7 g, 35.6 mmol) in THF (20 mL) is added in one portion and then stirred for 5 h at rt. 0.1% aqueous HCl is added. The mixture is extracted with EtOAc. The organic layer is dried (Na2SO4), filtered and concentrated. The residue is chromatographed through silica gel eluting with 0-50% EtOAc in heptane to afford (2-chloro-pyridin-3-yl)-carbamic acid tert-butyl ester (7.18 g, 89%). MS: 229 (M+H); 1H NMR (300 MHz, CDCl3): δ 8.52 (d, 1H), 8.05 (dd, 1H), 7.23 (dd, 1H), 7.02 (broad s, 1H), 1.55 (s, 9H)).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
38.9 mL
Type
solvent
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of tert-butyl (2-chloropyridin-3-yl)carbamate in organic synthesis?

A1: this compound serves as a crucial starting material for synthesizing 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. [] This class of compounds holds interest for potential biological activity and pharmaceutical applications. The significance of this compound lies in its role as a readily available precursor in a two-step synthetic route.

Q2: How is this compound utilized in the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones?

A2: The synthesis involves a one-pot tandem reaction. [] First, this compound undergoes a palladium-catalyzed amination with various substituted primary anilines. This step replaces the chlorine atom with the aniline group. Subsequently, an intramolecular amidation occurs, closing the ring and forming the desired 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one product. This efficient two-step process highlights the versatility of this compound in constructing complex heterocyclic compounds.

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